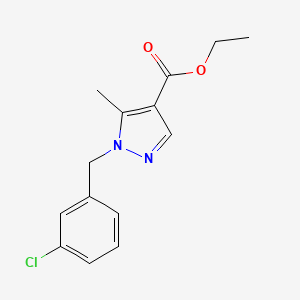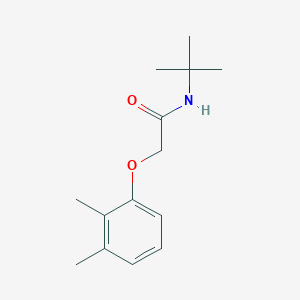
ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as EPMC, is a chemical compound that has gained significant attention in the field of scientific research. EPMC is a pyrazole derivative that has been synthesized using various methods. This compound has been studied for its potential applications in the field of medicine and as a tool for laboratory experiments.
作用機序
The mechanism of action of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate is not fully understood. However, studies have suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate may also act through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has been reported to have anti-inflammatory, analgesic, and antipyretic effects. These effects are believed to be due to its inhibition of the COX-2 enzyme and the NF-κB pathway. ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has also been reported to have cytotoxic effects on cancer cells, particularly breast cancer cells. In addition, ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has been shown to have anxiolytic and antidepressant effects in animal studies.
実験室実験の利点と制限
Ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. In addition, ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.
将来の方向性
There are several future directions for the study of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate. One area of research is the development of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate derivatives with improved biological activity and selectivity. Another area of research is the investigation of the molecular targets and pathways involved in the effects of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate. In addition, further studies are needed to determine the safety and efficacy of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate in clinical settings. Overall, the study of ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has the potential to lead to the development of new drugs and therapies for a variety of diseases and conditions.
合成法
Ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate can be synthesized using various methods, including the reaction of 3-chlorobenzylamine and ethyl acetoacetate in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is purified using column chromatography. Another method involves the reaction of 3-chlorobenzylamine and ethyl 2-oxo-4-phenylbutanoate in the presence of sodium ethoxide. The product is purified using recrystallization.
科学的研究の応用
Ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has been studied for its potential applications in the field of medicine. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has also been studied for its potential use as an anticancer agent. In addition, ethyl 1-(3-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate has been used as a tool for laboratory experiments, particularly in the field of neuroscience.
特性
IUPAC Name |
ethyl 1-[(3-chlorophenyl)methyl]-5-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-3-19-14(18)13-8-16-17(10(13)2)9-11-5-4-6-12(15)7-11/h4-8H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGOSYGIFCBEKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-methoxyethyl)-1-methyl-4-(9H-purin-6-yl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5594519.png)
![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide](/img/structure/B5594535.png)
![1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole](/img/structure/B5594550.png)
![2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594555.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5594574.png)
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)
![2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5594590.png)


![2-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}benzoic acid](/img/structure/B5594610.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5594613.png)
![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)